5-Ethynyl-2'-deoxycytidine

Catalog No.
S649058
CAS No.
69075-47-4
M.F
C11H13N3O4
M. Wt
251.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethynyl-2'-deoxycytidine

CAS Number

69075-47-4

Product Name

5-Ethynyl-2'-deoxycytidine

IUPAC Name

4-amino-5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

InChI

InChI=1S/C11H13N3O4/c1-2-6-4-14(11(17)13-10(6)12)9-3-7(16)8(5-15)18-9/h1,4,7-9,15-16H,3,5H2,(H2,12,13,17)/t7-,8+,9+/m0/s1

InChI Key

HMJSYXIPNSASJY-DJLDLDEBSA-N

SMILES

C#CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O

Synonyms

2’-Deoxy-5-ethynylcytidine; EdC

Canonical SMILES

C#CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O

Isomeric SMILES

C#CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O

5-EdC is a modified version of the natural nucleoside cytidine, a building block of DNA. It differs from cytidine by having an ethynyl group (a carbon-carbon triple bond) replacing a hydrogen atom at the fifth position of its pyrimidine ring [].

This modification allows 5-EdC to be incorporated into replicating DNA during cell division (S-phase) but not significantly affect other cellular processes [, ]. This property makes 5-EdC valuable for studying cell proliferation and DNA replication patterns.


Molecular Structure Analysis

5-EdC possesses a core structure common to nucleosides: a sugar molecule (2'-deoxyribose in this case) linked to a nitrogenous base (cytidine with an ethynyl modification). The presence of the ethynyl group differentiates it from cytidine and allows for specific detection during experiments [].


Chemical Reactions Analysis

Cells cannot directly take up 5-EdC. Instead, scientists introduce it into the cell culture medium. Cells then convert 5-EdC into its triphosphate form (5-EdCTP), which can be incorporated into replicating DNA during cell division [].

Once incorporated, 5-EdC can be detected using various methods due to the presence of the ethynyl group. A common technique involves "click chemistry," where the ethynyl group reacts with a complementary chemical moiety linked to a fluorescent dye []. This reaction allows researchers to visualize newly synthesized DNA in dividing cells using fluorescence microscopy.

As mentioned earlier, 5-EdC acts as an analog of cytidine and gets incorporated into replicating DNA during cell division. The ethynyl group allows for specific detection of this incorporation using click chemistry techniques [, ]. This provides researchers with a tool to identify and study cells undergoing active DNA replication.

DNA Synthesis Monitoring

The advantage of using 5-EdC over traditional methods like BrdU (5-Bromo-2'-deoxyuridine) lies in its detection method. 5-EdC's ethynyl group can undergo a highly specific and efficient "click chemistry" reaction with complementary azide-tagged molecules. This reaction allows for sensitive and versatile detection of newly synthesized DNA through various techniques, including:

  • Fluorescence microscopy: By attaching a fluorescent tag to the azide molecule, researchers can visualize the newly synthesized DNA within the cell using fluorescence microscopy. This enables them to study cell proliferation, differentiation, and DNA damage repair processes. Source: Jena Bioscience - 5-Ethynyl-2'-deoxycytidine (5-EdC), DNA synthesis monitoring (Cell proliferation):
  • Flow cytometry: 5-EdC can be coupled with flow cytometry analysis to quantify the extent of DNA synthesis in a population of cells. This provides valuable insights into cell cycle progression and the effects of various experimental conditions on DNA replication. Source: Intracellular detection of cytosine incorporation in genomic DNA by using 5-ethynyl-2'-deoxycytidine. Lirui Guan et al. - PubMed: )

Antiviral Properties

Emerging research suggests that 5-EdC exhibits antiviral properties against various viruses, including:

  • Herpes simplex virus (HSV): Studies have shown that 5-EdC effectively inhibits the replication of both HSV-1 and HSV-2 strains by interfering with their DNA synthesis pathway. Source: 5'-Ethynyl-2'-deoxycytidine - Cayman Chemical:
  • Vaccinia virus: 5-EdC demonstrates activity against the vaccinia virus, further suggesting its potential as a broad-spectrum antiviral agent. Source: 5'-Ethynyl-2'-deoxycytidine - Cayman Chemical:

These findings warrant further investigation into the specific mechanisms of action and potential therapeutic applications of 5-EdC for treating viral infections.

Other Potential Applications

The unique properties of 5-EdC are being explored for diverse research applications beyond DNA synthesis monitoring and antiviral activities. These include:

  • Studying cellular metabolism: 5-EdC can be used to trace the metabolic pathway of nucleoside analogs, providing valuable insights into cellular processes.
  • Developing novel drug delivery systems: Researchers are exploring the potential of 5-EdC as a targeting moiety for drug delivery systems due to its ability to be incorporated into newly synthesized DNA.

XLogP3

-1.5

Wikipedia

2'-Deoxy-5-ethynylcytidine

Dates

Modify: 2023-08-15

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